N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide
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Overview
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide is a heterocyclic compound that contains both thiadiazole and thiophene moieties. These structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest for researchers in various fields.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant therapeutic potential . They have a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This allows them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , which suggests that they may affect the DNA replication pathway and its downstream effects.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that 1,3,4-thiadiazole derivatives can inhibit replication of both bacterial and cancer cells , suggesting that they may have cytotoxic effects.
Action Environment
It is known that the bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine , which in turn is the skeleton of three nucleic bases. Therefore, the environment in which these nucleic bases are present could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
The compound interacts with various biomolecules in biochemical reactions. It has been shown to have significant effects on the proliferation of cancer cells
Cellular Effects
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide has been shown to have significant effects on various types of cells, particularly cancer cells . It influences cell function by preventing the proliferation of cancer cells
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Dosage Effects in Animal Models
The effects of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide vary with different dosages in animal models
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide typically involves the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole with thiophene-2-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or thiophene moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)-2-(2-thienyl)acetamide
- N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenylsulfanyl)acetamide
Uniqueness
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-YL]-2-(thiophen-2-YL)acetamide is unique due to the presence of both thiadiazole and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS3/c19-13(9-12-7-4-8-20-12)16-14-17-18-15(22-14)21-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJESADKHWXCONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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